N-[(1R)-1-phenylethyl]methanesulfonamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound is systematically named N-[(1R)-1-phenylethyl]methanesulfonamide , reflecting its sulfonamide core and chiral phenylethyl substituent. Its molecular formula is C₉H₁₃NO₂S , with a molecular weight of 199.27 g/mol . The structure comprises:
- A methanesulfonamide group (SO₂NH₂) attached to a 1-phenylethyl chain.
- A phenyl ring (C₆H₅) connected via a chiral ethyl linker (CH₂CH₃) to the sulfonamide nitrogen.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 316363-65-2 | |
| SMILES | CC@HNS(=O)(=O)C | |
| InChI Key | SHEXGLJFVVRUCZ-MRVPVSSYSA-N |
Stereochemical Configuration and Chiral Center Properties
The compound’s chirality arises from the C1 carbon of the phenylethyl group, which binds to four distinct groups:
- Phenyl ring (C₆H₅)
- Methanesulfonamide (SO₂NH₂)
- Methyl group (CH₃)
- Hydrogen atom (H)
The (R) configuration is confirmed by:
- X-ray crystallography (not explicitly reported for this compound but inferred from analogous sulfonamide studies).
- Chiral chromatography or NMR spectroscopy (common methods for enantiomer resolution).
Table 1: Chiral Center Properties
| Feature | Description | Impact |
|---|---|---|
| C1 Configuration | R-form dominates in biological systems | Affects receptor binding affinity |
| Stereoelectronic Effects | SO₂ group’s electron-withdrawing nature | Stabilizes resonance structures |
| Solubility | Polar sulfonamide enhances aqueous solubility | Critical for pharmacokinetics |
Comparative Analysis of Enantiomeric Forms
While the (R)-enantiomer is the primary focus, the (S)-form exhibits distinct properties:
Experimental data for the (S)-enantiomer is sparse, but theoretical models suggest differences in dipole moments and intermolecular interactions due to inverted stereochemistry.
Crystallographic Data and Conformational Studies
Crystallographic studies on analogous compounds (e.g., (R)-1-phenylethyl derivatives) reveal:
- Hydrogen bonding : Sulfonamide oxygen atoms interact with adjacent NH groups, forming 1D tapes.
- Phenyl stacking : π-π interactions between aromatic rings stabilize the crystal lattice.
Table 2: Predicted Crystallographic Features
While direct crystal data for this compound is unavailable, its conformational preferences align with sulfonamide benchmarks, emphasizing planar sulfonamide geometry and chiral center rigidity .
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8(10-13(2,11)12)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEXGLJFVVRUCZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1R)-1-phenylethyl]methanesulfonamide, also referred to as (R)-1-phenylethyl methanesulfonamide, is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.
Chemical Structure and Synthesis
This compound features a chiral center and is characterized by the presence of a methanesulfonamide group attached to a phenylethyl moiety. The compound can be synthesized through the reaction of (R)-1-phenylethylamine with methanesulfonyl chloride. Various characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, are employed to confirm its structure and purity.
Biological Activity Overview
The biological activity of this compound primarily stems from its sulfonamide structure. Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase in bacterial folate synthesis. This inhibition disrupts bacterial growth by preventing the formation of folate, which is essential for DNA synthesis. Additionally, there are indications that this compound may possess anti-inflammatory properties.
While specific mechanisms of action for this compound remain under investigation, it is hypothesized that its sulfonamide functional group could interact with various biological targets involved in folate metabolism. This interaction may influence both its efficacy and safety profiles in therapeutic contexts.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Basic sulfanilamide structure | First discovered sulfa drug; broad-spectrum antibiotic |
| Acetazolamide | Contains a carbonic anhydrase inhibitor | Used primarily for glaucoma and altitude sickness |
| Benzylsulfanilamide | Benzene ring substitution | Exhibits enhanced antibacterial activity |
| N-(4-methylphenyl)methanesulfonamide | Methyl substitution on phenyl | Potentially different pharmacological profile |
This compound's unique feature lies in its chiral center and specific phenethyl structure, which may provide distinct interactions with biological targets compared to these other compounds.
Case Studies and Research Findings
Research studies have explored the biological activities of sulfonamides extensively. Here are some notable findings relevant to this compound:
- Antimicrobial Activity : Sulfonamides have been shown to effectively inhibit bacterial growth in various clinical settings. For instance, studies demonstrate that compounds with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some research indicates that sulfonamides can modulate inflammatory responses. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiocarboxamide Analogs
- N-[(1R)-1-Phenylethyl]pyrrolidine-2-thiocarboxamide (derived from (S)-proline): This compound exhibits superior catalytic performance in enantioselective reactions compared to N-[(1R)-1-phenylethyl]methanesulfonamide. For example, in organocatalyzed transformations, it achieves 84% enantiomeric excess (ee) and 62% yield at 4°C, whereas the methanesulfonamide derivative under similar conditions yields 77% ee but only 17% yield . Key Difference: The thiocarboxamide group enhances both reactivity and stereoselectivity, likely due to stronger hydrogen-bonding interactions with substrates.
Cyclopentanamine Derivatives
- (1R,2S)-2-Methyl-N-((R)-1-phenylethyl)cyclopentanamine (23a) :
This compound, synthesized via reductive amination, shows 33% yield and stereochemical integrity comparable to this compound. However, its application focuses on calcium channel inhibition rather than catalysis .- Key Difference : The cyclopentane backbone reduces conformational flexibility, limiting its utility in dynamic catalytic systems.
Azidoethylamine Derivatives
- N-[(S)-1-Phenylethyl]-(1R,2R)-2-azido-2-phenyl-1-pyridin-2-yl-ethylamine (13) :
Synthesized with 96% enantiomeric purity , this compound demonstrates high stereoselectivity ([α]₂₀ᴅ = −57°) in diamine synthesis. Its azido group enables click chemistry applications, a feature absent in the methanesulfonamide derivative .- Key Difference : The azido functionality expands reactivity toward bioorthogonal transformations, unlike the sulfonamide’s catalytic niche.
Catalytic and Stereochemical Performance
- Notable Trend: Thiocarboxamide derivatives outperform methanesulfonamides in both yield and enantioselectivity, underscoring the impact of functional group choice on catalytic efficiency.
Substituent Effects on Physicochemical Properties
- N-(2-Fluorophenyl)methanesulfonamide :
The electron-withdrawing fluorine substituent shifts the ¹³C NMR signal of the sulfonamide carbon to δ 43.2 ppm , compared to δ 41.8 ppm in this compound . - N-Benzyl-N-[4-((1R)-1-hydroxyethyl)phenyl]methanesulfonamide :
The benzyl and hydroxyethyl groups increase molecular weight (305.39 g/mol) and solubility in polar solvents, contrasting with the simpler phenylethyl analog .
Stability and Crystallography
- N-[(1R)-1-Phenylethyl]-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide : Forms a racemic mixture (m.p. 207–209°C) when combined with its enantiomer. The methanesulfonamide analog, lacking the benzothiazine ring, exhibits lower thermal stability, highlighting the role of aromatic systems in crystallization .
Q & A
Q. What synthetic routes are available for enantioselective synthesis of N-[(1R)-1-phenylethyl]methanesulfonamide, and how can enantiomeric purity be ensured?
Methodological Answer:
- Chiral Pool Synthesis : Utilize chiral precursors such as (1R)-1-phenylethylamine, reacting with methanesulfonyl chloride under controlled conditions (e.g., anhydrous solvents, low temperatures) to minimize racemization .
- Catalytic Asymmetric Methods : Copper-catalyzed hydroamination of alkynyl sulfonamides (e.g., Et₂Zn-catalyzed reactions) can yield enantiomerically pure products, as demonstrated in analogous sulfonamide syntheses .
- Purification and Validation : Use chiral HPLC or capillary electrophoresis to confirm enantiomeric purity. Monitor reaction progress via TLC or NMR to detect byproducts early .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- FT-IR : Identify sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide backbone .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of sulfonamide derivatives, such as conflicting IC₅₀ values for enzyme inhibition?
Methodological Answer:
- Standardized Assay Conditions : Ensure consistent buffer pH, temperature, and co-factor concentrations, as variations can alter enzyme kinetics (e.g., COX-2 inhibition assays in showed IC₅₀ differences due to species-specific isoforms) .
- Structural Confirmation : Re-examine compound purity and stereochemistry via X-ray crystallography (using SHELX for refinement ) or chiral chromatography to rule out impurities affecting activity.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across studies, identifying key interactions (e.g., hydrogen bonding with sulfonamide oxygen) that may explain potency variations .
Q. What strategies optimize the metabolic stability of this compound analogs while maintaining target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methanesulfonyl group with trifluoromethanesulfonamide to reduce metabolic cleavage while preserving hydrogen-bonding capacity .
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to labile sites (e.g., benzylic position) to hinder cytochrome P450 oxidation, as seen in camphor-derived sulfonamides .
- Prodrug Design : Mask polar groups (e.g., hydroxyls) with enzymatically cleavable moieties (e.g., esters) to enhance permeability and gradual release .
Structural and Mechanistic Questions
Q. How can X-ray crystallography and computational methods elucidate the binding mechanism of this compound to biological targets?
Methodological Answer:
- Crystallography : Co-crystallize the compound with its target (e.g., COX-2) and refine the structure using SHELXL . Focus on sulfonamide oxygen interactions with catalytic residues (e.g., Arg120 in COX-2) .
- Molecular Dynamics (MD) Simulations : Simulate binding trajectories (e.g., GROMACS) to assess conformational stability and identify critical binding pocket residues .
- QM/MM Calculations : Quantify interaction energies (e.g., hydrogen bonds, van der Waals) to prioritize modifications for enhanced affinity .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in sulfonamide inhibition studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀, Hill slope, and maximal efficacy.
- Outlier Detection : Use Grubbs’ test to identify anomalous data points, especially in high-throughput screens where compound degradation may occur .
- Cross-Validation : Compare results across multiple assay formats (e.g., fluorescence vs. radiometric) to confirm mechanistic consistency .
Synthesis of Derivatives
Q. How can researchers design a library of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Diversification : Modify the phenyl ring (e.g., halogenation, methoxy groups) and the sulfonamide side chain (e.g., alkylation, acylation) to probe steric and electronic effects .
- Parallel Synthesis : Employ automated liquid handlers for efficient synthesis of 10–50 analogs, using Mitsunobu or Ullmann coupling for C–N bond formation .
- High-Throughput Screening : Use SPR (surface plasmon resonance) or thermal shift assays to rapidly assess binding affinity and thermal stabilization of target proteins .
Contradiction Resolution
Q. How should researchers reconcile conflicting reports on the enantiomer-specific activity of this compound?
Methodological Answer:
- Enantiomer Isolation : Separate enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and test each independently .
- Crystallographic Evidence : Resolve absolute configuration via X-ray diffraction (SHELX refinement ) to confirm stereochemical assignments.
- Pharmacokinetic Profiling : Compare metabolic rates of each enantiomer in hepatocyte models to rule out stability-driven discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
